molecular formula C11H20BrNO2 B069821 Tert-butyl 3-(bromomethyl)piperidine-1-carboxylate CAS No. 193629-39-9

Tert-butyl 3-(bromomethyl)piperidine-1-carboxylate

Cat. No.: B069821
CAS No.: 193629-39-9
M. Wt: 278.19 g/mol
InChI Key: MGGZYACWICDRRD-UHFFFAOYSA-N
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Description

Tert-butyl 3-(bromomethyl)piperidine-1-carboxylate: is an organic compound with the molecular formula C11H20BrNO2 It is a piperidine derivative, where the piperidine ring is substituted with a bromomethyl group at the 3-position and a tert-butyl ester group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(bromomethyl)piperidine-1-carboxylate typically involves the bromination of a piperidine precursor. One common method involves the reaction of 3-(hydroxymethyl)piperidine with a brominating agent such as phosphorus tribromide (PBr3) or hydrobromic acid (HBr) in the presence of a solvent like dichloromethane. The resulting 3-(bromomethyl)piperidine is then reacted with tert-butyl chloroformate (Boc-Cl) to form the final product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is common to maintain optimal reaction conditions .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(bromomethyl)piperidine-1-carboxylate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).

    Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.

Major Products Formed

Scientific Research Applications

Tert-butyl 3-(bromomethyl)piperidine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 3-(bromomethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites on enzymes or receptors. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The tert-butyl ester group provides steric hindrance, influencing the compound’s binding affinity and selectivity .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 4-(bromomethyl)piperidine-1-carboxylate
  • Tert-butyl 3-(2-bromoethyl)piperidine-1-carboxylate
  • 1-Boc-3-piperidone

Uniqueness

Tert-butyl 3-(bromomethyl)piperidine-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct reactivity and biological activity. The presence of both the bromomethyl and tert-butyl ester groups allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in research and development .

Biological Activity

Tert-butyl 3-(bromomethyl)piperidine-1-carboxylate, also known as Boc-3-bromomethylpiperidine-1-carboxylate, is a synthetic organic compound with significant potential in medicinal chemistry. With the molecular formula C11H20BrNO2C_{11}H_{20}BrNO_2 and a molecular weight of 278.19 g/mol, this compound features a piperidine ring that is a common structural motif in various bioactive molecules. This article explores its biological activity, synthesis, and potential applications in drug development.

Chemical Structure and Properties

The structure of this compound includes:

  • Piperidine Ring : A six-membered saturated nitrogen-containing heterocycle.
  • Tert-butyl Group : Provides steric hindrance and influences the compound's solubility and reactivity.
  • Bromomethyl Group : Located at the 3-position, this group is critical for further chemical transformations.
  • Carboxylate Functional Group : Positioned at the 1-position, it enhances the compound's reactivity.

Synthesis

The synthesis of this compound typically involves the following steps:

  • Formation of Piperidine Derivative : Starting from piperidine, a bromomethylation reaction is performed to introduce the bromomethyl group.
  • Esterification : The carboxylic acid is converted into its tert-butyl ester form.

This synthetic route allows for efficient production in laboratory settings and provides a versatile intermediate for further chemical modifications.

Case Studies and Research Findings

Although direct studies on this specific compound are scarce, related compounds have been investigated for their biological activities:

  • Anticonvulsant Activity : Some piperidine derivatives have demonstrated significant anticonvulsant properties in animal models, suggesting that similar modifications could yield effective treatments for epilepsy.
  • Cytotoxicity Studies : Research on structurally analogous compounds has shown promising results against various cancer cell lines, indicating that further exploration of this compound could uncover similar effects.

Comparative Analysis

To better understand the potential of this compound, it is useful to compare it with other related compounds:

Compound NameStructure FeaturesUnique Aspects
N-Boc-piperidinePiperidine ring with a Boc protecting groupPrimarily used in peptide synthesis
3-BromopiperidineBromine at the 3-position of piperidineLacks carboxylic acid functionality
Tert-butyl 4-bromopiperidineBromine at the 4-position of piperidineDifferent position of bromination affects reactivity
Tert-butyl 3-(chloromethyl)piperidine-1-carboxylateChlorine instead of bromine at the 3-positionDifferent halogen may influence reactivity

Properties

IUPAC Name

tert-butyl 3-(bromomethyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20BrNO2/c1-11(2,3)15-10(14)13-6-4-5-9(7-12)8-13/h9H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGGZYACWICDRRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50941050
Record name tert-Butyl 3-(bromomethyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50941050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

193629-39-9
Record name tert-Butyl 3-(bromomethyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50941050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-boc-3-bromomethylpiperidine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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